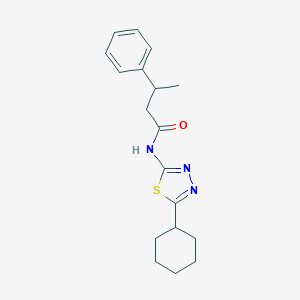
1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down an endocannabinoid called anandamide, which is involved in pain regulation, mood, and appetite. URB597 has been extensively studied for its potential therapeutic applications in pain management, anxiety, and addiction.
Wirkmechanismus
1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea works by inhibiting FAAH, which leads to increased levels of anandamide in the brain. Anandamide acts on the endocannabinoid system, which is involved in pain regulation, mood, and appetite. By increasing levels of anandamide, 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea can lead to pain relief, reduced anxiety, and reduced drug-seeking behavior.
Biochemical and Physiological Effects:
1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea has been shown to increase levels of anandamide in the brain, leading to pain relief, reduced anxiety, and reduced drug-seeking behavior. Additionally, 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea has been shown to have anti-inflammatory effects and to improve cognitive function in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea is its specificity for FAAH, which allows for targeted modulation of the endocannabinoid system. However, 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea has a short half-life and must be administered frequently to maintain its effects. Additionally, 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea has poor solubility in water, which can make dosing and administration challenging.
Zukünftige Richtungen
There are several potential future directions for 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea research. One area of interest is the potential therapeutic applications of 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea in pain management, anxiety, and addiction. Additionally, further studies are needed to understand the long-term effects and safety of 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea. Finally, there is potential for the development of new FAAH inhibitors with improved pharmacokinetic properties and therapeutic potential.
Synthesemethoden
1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea can be synthesized using a multi-step process involving the reaction of 4-butylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-hydroxypropylamine to form the thiourea derivative, which is subsequently reduced to 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea has been investigated for its potential therapeutic applications in pain management, anxiety, and addiction. Studies have shown that 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea increases levels of anandamide in the brain, leading to pain relief and reduced anxiety. Additionally, 1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea has been shown to reduce drug-seeking behavior in preclinical models of addiction.
Eigenschaften
Produktname |
1-(4-Butylphenyl)-3-(3-hydroxypropyl)thiourea |
|---|---|
Molekularformel |
C14H22N2OS |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
1-(4-butylphenyl)-3-(3-hydroxypropyl)thiourea |
InChI |
InChI=1S/C14H22N2OS/c1-2-3-5-12-6-8-13(9-7-12)16-14(18)15-10-4-11-17/h6-9,17H,2-5,10-11H2,1H3,(H2,15,16,18) |
InChI-Schlüssel |
JJPJHQQXTFZIHK-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCCCO |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)
![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)

![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)
![3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216287.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B216288.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B216289.png)


![11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216299.png)